3-(Dimethoxymethyl)benzaldehyde

Description

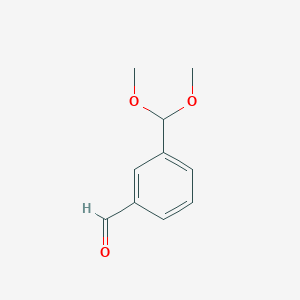

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQJCMQYSFBHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-(Dimethoxymethyl)benzaldehyde

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-(Dimethoxymethyl)benzaldehyde

Abstract

3-(Dimethoxymethyl)benzaldehyde (CAS No. 77860-46-9) is a bifunctional aromatic compound of significant interest in modern organic synthesis. Possessing both a reactive aldehyde moiety and a stable, yet cleavable, dimethyl acetal group, it serves as a cornerstone intermediate for the regioselective construction of complex molecules. The strategic masking of one carbonyl group as an acetal allows for precise chemical manipulations at the free aldehyde site, followed by subsequent deprotection to unmask the second reactive position. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind its unique reactivity and provide detailed protocols for its application in advanced synthetic workflows.

Compound Identification and Physicochemical Properties

3-(Dimethoxymethyl)benzaldehyde is a derivative of benzene-1,3-dicarbaldehyde (isophthalaldehyde) where one of the aldehyde groups is protected as a dimethyl acetal. This structural feature is pivotal to its synthetic utility.

| Property | Value | Source |

| IUPAC Name | 3-(Dimethoxymethyl)benzaldehyde | - |

| CAS Number | 77860-46-9 | - |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | - |

| Appearance | Colorless to pale yellow liquid (Predicted) | - |

| Boiling Point | ~118-120 °C at 2 mmHg (Predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate); Insoluble in water. | - |

| SMILES | O=Cc1cccc(c1)C(OC)OC | - |

| InChI Key | DNIYQVJJAAPLNS-UHFFFAOYSA-N | - |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of 3-(Dimethoxymethyl)benzaldehyde. The following spectroscopic data, based on established principles and data from analogous structures, serves as a reliable reference.[1][2][3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum provides an unambiguous fingerprint of the molecule. The key is the presence of distinct signals for the aldehydic proton, the acetal methine proton, the methoxy groups, and the uniquely coupled aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.01 | Singlet (s) | 1H | Aldehyde (-H CO) | The strong deshielding effect of the carbonyl group places this proton far downfield. |

| ~7.95 | Triplet (t) | 1H | Aromatic (Ar-H ) | Proton at C2, adjacent to both substituents. |

| ~7.82 | Doublet (d) | 1H | Aromatic (Ar-H ) | Proton at C6. |

| ~7.58 | Triplet (t) | 1H | Aromatic (Ar-H ) | Proton at C5. |

| ~7.45 | Doublet (d) | 1H | Aromatic (Ar-H ) | Proton at C4. |

| ~5.45 | Singlet (s) | 1H | Acetal (-H C(OCH₃)₂) | The methine proton is deshielded by two adjacent oxygen atoms. |

| ~3.35 | Singlet (s) | 6H | Methoxy (-OCH ₃) | The six equivalent protons of the two methoxy groups. |

¹³C NMR Spectroscopy

The carbon spectrum confirms the presence of all ten carbon atoms in their distinct chemical environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.5 | Aldehyde (C =O) | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |

| ~138.0 | Aromatic (Ar-C -CH(OMe)₂) | Quaternary carbon attached to the acetal group. |

| ~136.8 | Aromatic (Ar-C -CHO) | Quaternary carbon attached to the aldehyde group. |

| ~131.5 | Aromatic (Ar-C H) | Aromatic methine carbons. |

| ~129.5 | Aromatic (Ar-C H) | Aromatic methine carbons. |

| ~128.0 | Aromatic (Ar-C H) | Aromatic methine carbons. |

| ~127.0 | Aromatic (Ar-C H) | Aromatic methine carbons. |

| ~102.8 | Acetal (C H(OCH₃)₂) | The acetal carbon is significantly shielded compared to a carbonyl but deshielded by two oxygens. |

| ~52.9 | Methoxy (-OC H₃) | Typical chemical shift for methoxy group carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups: the aldehyde and the acetal.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2825, ~2725 | Medium | Aldehyde C-H Stretch | This characteristic Fermi doublet is a definitive indicator of an aldehyde C-H bond.[3] |

| ~1705 | Strong, Sharp | Carbonyl C=O Stretch | A strong absorption in this region is indicative of the conjugated aldehyde carbonyl group.[3] |

| ~3070 | Weak | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |

| ~1600, ~1585 | Medium-Weak | Aromatic C=C Stretch | Vibrations of the benzene ring skeleton. |

| ~1200, ~1100, ~1050 | Strong | Acetal C-O Stretch | Multiple strong bands are characteristic of the C-O single bond stretches within the acetal moiety. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would reveal the molecular weight and key fragmentation patterns that confirm the structure.

| m/z Ratio | Proposed Fragment | Rationale |

| 180 | [M]⁺ | Molecular ion peak. |

| 179 | [M-H]⁺ | Loss of the aldehydic hydrogen. |

| 151 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for benzaldehydes. |

| 149 | [M-OCH₃]⁺ | Loss of a methoxy radical from the acetal group. |

| 119 | [M-CHO-OCH₂]⁺ | Subsequent loss from the [M-CHO]⁺ fragment. |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of the bond between the benzene ring and the acetal group. |

Synthesis and Purification Workflow

The most direct and logical synthesis of 3-(Dimethoxymethyl)benzaldehyde is via the selective mono-acetalization of isophthalaldehyde. The key to success is controlling the stoichiometry of the alcohol and the reaction time to favor the formation of the mono-protected product over the di-protected byproduct.

Caption: Synthetic workflow for 3-(Dimethoxymethyl)benzaldehyde.

Experimental Protocol: Selective Mono-acetalization

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add isophthalaldehyde (1.0 eq), toluene (approx. 0.5 M), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Reagent Addition: Add methanol (1.1 eq) to the flask. Using a slight excess of methanol drives the equilibrium towards the product but minimizes the formation of the di-acetal.

-

Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed and the desired mono-acetal is the major product.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 3-(Dimethoxymethyl)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its two functional groups. The aldehyde is susceptible to nucleophilic attack under a wide range of conditions, while the acetal is stable to bases, nucleophiles, and reducing agents, but labile under acidic conditions.[6][7]

Caption: Divergent reactivity pathways of the title compound.

Pathway A: Selective Reaction at the Aldehyde

The free aldehyde group is a potent electrophile. It readily undergoes standard carbonyl chemistry while the acetal remains inert.

-

Nucleophilic Addition: Grignard reagents, organolithiums, and other organometallics will add to the aldehyde to form secondary alcohols.

-

Reductions: Selective reduction to the corresponding primary alcohol can be achieved with mild hydride reagents like sodium borohydride (NaBH₄). The acetal is unaffected.

-

Olefinations: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a reliable method to convert the aldehyde into an alkene.[6]

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) will form a secondary or tertiary amine.

Pathway B: Deprotection of the Acetal

The acetal serves as a masked aldehyde. Its deprotection is typically achieved under aqueous acidic conditions, regenerating the carbonyl group.

-

Mechanism: The reaction is initiated by protonation of one of the acetal oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton and a second molecule of methanol yields the aldehyde.

-

Utility: This deprotection step is performed after modifications have been made to the other side of the molecule. This two-stage strategy is fundamental to its use as a building block for creating unsymmetrically substituted aromatic compounds.

Applications in Advanced Synthesis

The unique chemoselectivity of 3-(Dimethoxymethyl)benzaldehyde makes it an invaluable tool in multi-step synthesis.[8][9][10][11]

-

Pharmaceuticals: It is a key starting material for synthesizing complex drug scaffolds where precise positioning of functional groups is required. For example, a drug molecule might require a hydroxymethyl group at one position and a different functional group derived from an aldehyde at another.

-

Fine Chemicals and Fragrance: The compound can be used to build specific aromatic structures used in the fragrance and flavor industries.[9]

-

Materials Science: It can be used to synthesize specialized monomers for polymers and dendrimers, where the differential reactivity allows for controlled, stepwise growth of complex architectures.

Safety and Handling Protocols

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous structures like veratraldehyde and other substituted benzaldehydes provide a strong basis for safety protocols.[12][13][14]

-

GHS Hazards (Predicted):

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles conforming to EN166 or NIOSH standards.[12]

-

Wear a full-face shield if splashing is a risk.

-

Use chemically resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat and ensure closed-toe shoes are worn.

-

-

Handling and Storage:

Conclusion

3-(Dimethoxymethyl)benzaldehyde is a highly valuable and versatile intermediate in organic chemistry. Its defining feature—the coexistence of a reactive aldehyde and a stable, yet readily deprotectable, acetal—provides chemists with a powerful tool for regioselective synthesis. By enabling the precise, stepwise modification of a bifunctional aromatic core, it facilitates the efficient construction of complex molecules for a wide array of applications, from pharmaceuticals to advanced materials. A thorough understanding of its spectroscopic properties, synthesis, and orthogonal reactivity is key to leveraging its full synthetic potential.

References

-

Designer-Drug.com. (n.d.). Synthesis of 3-methyl-2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3,4-dimethoxy- (CAS 120-14-9). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methoxymethyl)benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Mayr's Database Of Reactivity Parameters. (n.d.). Molecule 3-methoxy-benzaldehyde (in DMSO). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde dimethyl acetal (CAS 1125-88-8). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 3,4-Dimethylbenzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Benzaldehyde dimethyl acetal. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]

-

MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

-

Autech Industry. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (2016). Benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of (dimethoxymethyl) benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4,5-trimethoxy-benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

-

ResearchGate. (n.d.). Consumption of the deacetalization from (dimethoxy)methyl benzene to.... Retrieved from [Link]

-

Wuxi Gluck Technology Co., Ltd. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-Methoxybenzaldehyde(591-31-1) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 11. News - What are six applications for benzaldehyde [sprchemical.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-(Methoxymethyl)benzaldehyde | C9H10O2 | CID 12245623 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR Spectrum Analysis of 3-(Dimethoxymethyl)benzaldehyde

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Introduction & Structural Context[1][2][3][4][5][6][7][8][9]

3-(Dimethoxymethyl)benzaldehyde (CAS: 83249-52-9) represents a critical intermediate in organic synthesis, serving as a "monoprotected" derivative of isophthalaldehyde. Its utility lies in the chemical differentiation of two symmetrical aldehyde groups, allowing for selective functionalization at one site while preserving the other.

For researchers, the 1H NMR spectrum of this molecule is a textbook study in substituent effects on a benzene ring. It combines the strong electron-withdrawing nature of the formyl group (-CHO) with the milder, slightly electron-donating (by resonance) but inductively withdrawing nature of the dimethyl acetal group (-CH(OCH3)2).

Structural Connectivity

-

Core: Benzene ring (1,3-disubstituted).

-

Position 1: Formyl group (-CHO).

-

Position 3: Dimethoxymethyl group (-CH(OCH3)2).

-

Symmetry:

(No internal symmetry). All four aromatic protons are chemically distinct.

Experimental Protocol & Sample Preparation

To ensure high-fidelity spectral data, the following protocol is recommended. This approach minimizes hydrolysis of the labile acetal group, which is a common source of spectral artifacts.

Solvent Selection

-

Primary Choice: Chloroform-d (

) .-

Rationale: Provides excellent solubility and a standard reference point (

7.26 ppm). -

Precaution: Commercial

often contains traces of DCl/HCl, which can catalyze the hydrolysis of the acetal back to the aldehyde. -

Mitigation: Pass the solvent through a small plug of basic alumina or add silver foil/anhydrous

to the NMR tube to neutralize acidity.

-

-

Alternative: Benzene-d6 (

) .-

Rationale: Useful for resolving overlapping aromatic signals due to the aromatic solvent-induced shift (ASIS) effect.

-

Instrument Parameters

-

Field Strength:

400 MHz is recommended to resolve the subtle coupling patterns of the aromatic region. -

Pulse Sequence: Standard zg30 (30° pulse angle) with a relaxation delay (

) of -

Temperature: 298 K (25°C).

Spectral Assignment & Analysis

The spectrum is characterized by three distinct regions: the highly deshielded aldehyde zone, the aromatic zone, and the aliphatic acetal zone.

Chemical Shift Summary Table

| Proton Label | Chemical Environment | Shift ( | Multiplicity | Integral | Coupling ( |

| H-a | Aldehyde (-CH O) | 10.00 - 10.05 | Singlet | 1H | - |

| H-2 | Aromatic (Ortho to both) | 7.90 - 7.96 | Singlet (fs) | 1H | ~1.5 (Meta) |

| H-4 | Aromatic (Ortho to CHO) | 7.80 - 7.85 | Doublet (dt) | 1H | 7.7 (Ortho), 1.5 |

| H-6 | Aromatic (Ortho to Acetal) | 7.65 - 7.70 | Doublet (dt) | 1H | 7.7 (Ortho), 1.5 |

| H-5 | Aromatic (Meta to both) | 7.48 - 7.55 | Triplet (t) | 1H | 7.7 (Ortho) |

| H-b | Acetal Methine (-CH (OMe)2) | 5.40 - 5.45 | Singlet | 1H | - |

| H-c | Methoxy (-OCH 3) | 3.30 - 3.35 | Singlet | 6H | - |

(Note: Exact shifts may vary by ±0.05 ppm depending on concentration and water content. "fs" denotes fine splitting.)

Detailed Mechanistic Assignment

The Aliphatic Regions (Diagnostic Signals)

-

Aldehyde (H-a, ~10.0 ppm): This is the most deshielded signal. Its presence confirms the oxidation state of C1. Integration of this signal vs. the acetal methine (H-b) allows for rapid purity assessment (ratio should be 1:1).

-

Acetal Methine (H-b, ~5.4 ppm): Resonates in a unique window—downfield of typical alkyl protons due to two oxygen atoms, but upfield of aromatics. It appears as a sharp singlet.

-

Methoxy Groups (H-c, ~3.3 ppm): A strong singlet integrating to 6H. The magnetic equivalence of these two methyl groups confirms free rotation around the C3-C(acetal) bond.

The Aromatic Region (The "Fingerprint")

The four aromatic protons (H-2, H-4, H-5, H-6) can be assigned based on electronic shielding/deshielding effects :

-

H-2 (The "Sandwiched" Proton):

-

Located between the -CHO and -CH(OMe)2 groups.

-

Effect: Strongly deshielded by the magnetic anisotropy of the carbonyl group (ortho) and the acetal group (ortho).

-

Appearance: Typically the most downfield aromatic signal (~7.95 ppm). It often appears as a singlet or a finely split doublet due to small meta-coupling (

Hz) with H-4 and H-6.

-

-

H-4 (Ortho to CHO, Para to Acetal):

-

Effect: Strongly deshielded by the ortho-carbonyl group. The para-acetal group has a negligible or slightly shielding effect.

-

Appearance: Downfield doublet (~7.82 ppm).

-

-

H-6 (Ortho to Acetal, Para to CHO):

-

Effect: The acetal group is only weakly deshielding compared to a carbonyl. The para-carbonyl effect is also weaker than the ortho effect.

-

Appearance: Upfield relative to H-2 and H-4 (~7.68 ppm).

-

-

H-5 (Meta to both):

-

Effect: Least affected by the substituents' magnetic anisotropy.

-

Appearance: Appears as a triplet (~7.50 ppm) due to two ortho couplings (

Hz) with H-4 and H-6.

-

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic protons based on substituent effects.

Figure 1: Logic flow for aromatic proton assignment based on electronic substituent effects.

Impurity Profiling & Quality Control

In a research setting, this compound is often synthesized from isophthalaldehyde. The NMR spectrum provides a self-validating mechanism to detect common impurities.

Common Impurities

-

Isophthalaldehyde (Starting Material):

-

Diagnostic Signal: Look for a second aldehyde singlet slightly downfield (~10.13 ppm).

-

Aromatic Shift: The H-2 proton of isophthalaldehyde is significantly more deshielded (~8.40 ppm) due to two ortho-CHO groups.

-

-

Isophthalaldehyde Bis(dimethyl acetal) (Over-reaction):

-

Diagnostic Signal: Absence of aldehyde peak (~10.0 ppm).

-

Acetal Shift: Appearance of a single acetal signal (or overlapping signals) around 5.4 ppm.

-

-

Hydrolysis Product (Aldehyde Reversion):

-

If the sample is wet or acidic, the acetal peak (5.4 ppm) will diminish, and the aldehyde peak (10.0 ppm) will grow, eventually matching the spectrum of isophthalaldehyde.

-

QC Workflow

-

Acquire Spectrum.

-

Integrate H-a (10.0 ppm). Set value to 1.00.

-

Integrate H-b (5.4 ppm).

-

Target: 1.00 (±0.05).

-

If < 1.0: Hydrolysis or excess starting material.

-

If > 1.0: Contamination with bis-acetal.

-

-

Check 8.40 ppm region: Any signal here indicates unreacted starting material.

References

- Provides the baseline spectral data for the starting material, Isophthalaldehyde, confirming the H-2 shift

-

National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde dimethyl acetal. NIST Chemistry WebBook.[1] Retrieved from [Link]

- Source for the chemical shift ranges of the dimethyl acetal functionality.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Standard reference for identifying solvent residuals (CDCl3, etc.) and common contaminants.[2]

-

Sources

The Solubility Landscape of 3-(Dimethoxymethyl)benzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Dimethoxymethyl)benzaldehyde, a versatile aromatic aldehyde derivative crucial in the synthesis of pharmaceuticals and other fine chemicals. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust framework for understanding its solubility profile. We delve into the theoretical principles governing solubility, leveraging the physicochemical properties of its close structural analog, benzaldehyde dimethyl acetal, to predict qualitative solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is designed to be an essential resource for scientists and professionals in drug development and chemical research, providing both the foundational knowledge and the practical tools necessary to effectively utilize 3-(Dimethoxymethyl)benzaldehyde in various solvent systems.

Introduction: The Synthetic Versatility of 3-(Dimethoxymethyl)benzaldehyde

3-(Dimethoxymethyl)benzaldehyde is a key building block in organic synthesis, valued for its dual functionality. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The dimethoxymethyl group, a stable acetal, acts as a protected aldehyde. This protecting group strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of a molecule without interference from the highly reactive aldehyde. The precise control over reaction pathways afforded by this compound makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

A thorough understanding of the solubility of 3-(Dimethoxymethyl)benzaldehyde is paramount for its effective use. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yields, and is a critical parameter in purification processes such as crystallization and chromatography. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip researchers with the methodology to accurately determine its solubility in relevant organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity of 3-(Dimethoxymethyl)benzaldehyde

To understand the solubility of 3-(Dimethoxymethyl)benzaldehyde, we must first examine its molecular structure.

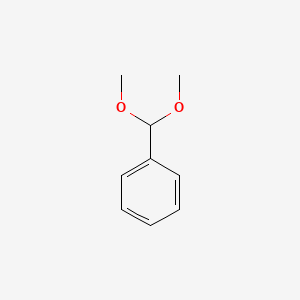

Figure 1. Chemical structure of benzaldehyde dimethyl acetal, a close analog of 3-(Dimethoxymethyl)benzaldehyde.

The molecule possesses a moderately polar character. The aromatic ring is nonpolar, while the aldehyde and acetal functionalities introduce polarity through their oxygen atoms. The two methoxy groups of the acetal can act as hydrogen bond acceptors. The overall polarity of the molecule is a balance of these features.

2.2. Physicochemical Properties of Benzaldehyde Dimethyl Acetal

Due to the limited availability of specific data for 3-(Dimethoxymethyl)benzaldehyde, we can infer its properties from its close analog, benzaldehyde dimethyl acetal.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.01 - 1.025 g/cm³ @ 20°C | [2] |

| Boiling Point | 189 °C (decomposes) | [3] |

| Flash Point | 73 °C | [2] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in organic solvents and oils | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.44 | [2] |

The positive logP value indicates a preference for lipophilic (organic) environments over aqueous ones, which aligns with the observed insolubility in water and good solubility in organic solvents.[2]

Qualitative Solubility Profile of 3-(Dimethoxymethyl)benzaldehyde

Based on the "like dissolves like" principle and the physicochemical properties of its analog, we can predict the qualitative solubility of 3-(Dimethoxymethyl)benzaldehyde in a range of common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Sparingly Soluble to Soluble | The nonpolar aromatic ring of the solute will interact favorably with the nonpolar hexane, but the polar aldehyde and acetal groups may limit high solubility. |

| Toluene | Aromatic | Soluble | The aromatic nature of both the solute and solvent will lead to strong π-π stacking interactions, promoting solubility. |

| Dichloromethane | Halogenated | Soluble | A versatile solvent with moderate polarity that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Chloroform | Halogenated | Soluble | Similar to dichloromethane, its polarity is suitable for dissolving the compound. |

| Ethyl Acetate | Ester | Soluble | The ester functionality of the solvent can engage in dipole-dipole interactions with the polar groups of the solute. |

| Acetone | Ketone | Soluble | A polar aprotic solvent that can effectively solvate the polar functionalities of the molecule. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor to the oxygen atoms of the solute, and its alkyl chain can interact with the aromatic ring. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, it is a polar protic solvent that should readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[3][4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Another highly polar aprotic solvent that is miscible with a wide range of organic liquids and should be an excellent solvent for this compound.[5] |

Quantitative Determination of Solubility: An Experimental Protocol

To obtain precise solubility data, experimental determination is essential. The following protocol outlines the widely accepted isothermal shake-flask method.[6]

4.1. Materials and Equipment

-

3-(Dimethoxymethyl)benzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable containers for analysis

4.2. Experimental Workflow Diagram

Diagram 1. Experimental workflow for the quantitative determination of solubility.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(Dimethoxymethyl)benzaldehyde to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed, and labeled vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of 3-(Dimethoxymethyl)benzaldehyde of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

4.4. Self-Validating System and Trustworthiness

To ensure the reliability and trustworthiness of the obtained solubility data, the following practices are recommended:

-

Purity of Materials: Use high-purity 3-(Dimethoxymethyl)benzaldehyde and analytical grade solvents. Impurities can significantly affect solubility.

-

Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours) and analyze them. The solubility value should be constant once equilibrium is achieved.

-

Replicates: Perform each solubility measurement in triplicate to assess the precision of the results.

-

Method Validation: Validate the analytical method for linearity, accuracy, and precision.

Conclusion

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [URL: https://www.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [URL: https://aiche.onlinelibrary.wiley.com/doi/10.1002/aic.17751]

- 3-(Methoxymethyl)benzaldehyde | C9H10O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12245623]

- Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/16493594/]

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c03558]

- Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786011/]

- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.8b01010]

- The Experimental Determination of Solubilities. ResearchGate. [URL: https://www.researchgate.

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Coursera. [URL: https://www.coursera.org/lecture/contaminants-in-groundwater/lecture-3-thermodynamics-of-dissolution-solubility-of-organic-liquids-gases-and-solids-qL2QG]

- solubility experimental methods.pptx. SlideShare. [URL: https://www.slideshare.net/anumalagundamsreekanth/solubility-experimental-methodspptx]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/132338]

- Benzaldehyde dimethyl acetal | C9H12O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62375]

- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/344835845_Solubility_Behavior_of_345-Trimethoxybenzaldehyde_in_Different_Pure_Organic_Solvents]

- (Dimethoxymethyl)benzene. FooDB. [URL: https://foodb.ca/compounds/FDB021246]

- Standard Test Method for Water Solubility in Liquid Petroleum Products by Karl Fischer Reagent. ASTM International. [URL: https://www.astm.org/f1214-89r00.html]

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4142598/]

- 3,5-Dimethoxybenzaldehyde. Chem-Impex. [URL: https://www.chemsrc.com/en/cas/7311-34-4_946748.html]

- Chemical Properties of Benzaldehyde dimethyl acetal (CAS 1125-88-8). Cheméo. [URL: https://www.chemeo.com/cid/35-798-8/Benzaldehyde-dimethyl-acetal.php]

- Benzaldehyde dimethyl acetal. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1125888]

- benzaldehyde dimethyl acetal, 1125-88-8. The Good Scents Company. [URL: http://www.thegoodscentscompany.

- An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. BenchChem. [URL: https://www.benchchem.com/pdf/technical-guide-solubility-of-3-trifluoromethyl-benzaldehyde.pdf]

- Benzaldehyde dimethyl acetal. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=1125-88-8]

- Dimethyl sulfoxide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dimethyl_sulfoxide]

- Dimethylformamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dimethylformamide]

- DMSO. gChem. [URL: https://www.gaylordchemical.

- SUPPORTING INFORMATION. Synlett. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1590978.pdf]

- N,N-Dimethylformamide dimethyl acetal. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/463724]

- 3,5-Dimethoxybenzaldehyde. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=7311-34-4]

- Benzaldehyde dimethyl acetal | CAS#:1125-88-8. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1125-88-8_831081.html]

Sources

- 1. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Molecular weight and density of 3-(Dimethoxymethyl)benzaldehyde

An In-Depth Technical Guide on the Physicochemical Properties of Benzaldehyde Dimethyl Acetal

A Note on Nomenclature: The specified topic, "3-(Dimethoxymethyl)benzaldehyde," refers to a specific isomer that is not widely referenced in commercial or research literature. This guide will focus on the far more common and structurally related compound, Benzaldehyde Dimethyl Acetal (CAS No. 1125-88-8), also known as (Dimethoxymethyl)benzene. This compound is the dimethyl acetal of benzaldehyde itself, rather than a substituted benzaldehyde. Given its prevalence and the potential for nomenclatural confusion, its properties are of broad interest to the target audience.

This guide provides a detailed examination of the molecular weight and density of Benzaldehyde Dimethyl Acetal, offering both foundational data and the experimental context required by researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties

A summary of the essential physicochemical data for Benzaldehyde Dimethyl Acetal is presented below. These values serve as the foundation for its application in synthesis and analysis.

| Property | Value | Source(s) |

| IUPAC Name | (Dimethoxymethyl)benzene | [1] |

| Synonyms | Benzaldehyde Dimethyl Acetal, α,α-Dimethoxytoluene | [1][2] |

| CAS Number | 1125-88-8 | [1][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][3] |

| Molecular Weight | 152.19 g/mol | [1][4][5] |

| Density | 1.014 g/mL at 25 °C | [4] |

| Boiling Point | 87-89 °C at 18 mmHg | [4] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [4] |

| Appearance | Colorless liquid | [6] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [5] |

Section 2: In-Depth Analysis of Molecular Weight

The molecular weight of a compound is a fundamental property, calculated from the sum of the atomic weights of its constituent atoms. For Benzaldehyde Dimethyl Acetal, with a molecular formula of C₉H₁₂O₂, the calculation is as follows:

-

(9 x Atomic Weight of Carbon) + (12 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Oxygen)

-

(9 x 12.011) + (12 x 1.008) + (2 x 15.999) = 152.19 g/mol

Experimental Verification of Molecular Weight

While the theoretical molecular weight is precise, its experimental confirmation is crucial for structure elucidation and purity assessment.

-

Mass Spectrometry (MS): This is the definitive modern technique. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Benzaldehyde Dimethyl Acetal, the molecular ion peak [M]⁺ would be observed at approximately m/z = 152.1, confirming its molecular mass.

-

Classical Methods for Aldehydes: Historically, the molecular weight of aldehydes and ketones was determined through derivatization.[7] A common method involves reacting the carbonyl compound with a reagent like 2,4-dinitrophenylhydrazine to form a stable, crystalline dinitrophenylhydrazone precipitate.[8] The mass of the starting aldehyde and the resulting solid derivative could then be used to calculate the molecular weight of the original compound. While less common now, this principle underscores the importance of chemical reactivity in analytical characterization.

Section 3: In-Depth Analysis of Density

Density, the ratio of mass to volume, is a critical physical property for liquid reagents, essential for converting mass to volume in experimental setups and for fluid dynamics calculations. The density of Benzaldehyde Dimethyl Acetal is reported as 1.014 g/mL at 25 °C .[4]

Causality in Measurement: The specification of temperature is critical because the density of liquids decreases as temperature increases. The thermal expansion of the liquid causes the same mass to occupy a larger volume, thus lowering the density. Therefore, all density measurements must be performed under strict temperature control for accuracy and reproducibility.

Protocol for High-Precision Density Determination using a Pycnometer

A pycnometer is a glass flask with a precise, known volume, designed for the accurate determination of liquid densities. This protocol ensures a self-validating system through careful calibration and measurement.

Step-by-Step Methodology:

-

Preparation: Thoroughly clean the pycnometer and its capillary stopper with a suitable solvent (e.g., acetone), followed by distilled water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Calibration (Determination of Pycnometer Volume):

-

Weigh the clean, dry, and empty pycnometer on a calibrated analytical balance (record as m₁).

-

Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0 °C). Ensure the water is free of air bubbles.

-

Insert the capillary stopper, allowing excess water to exit through the capillary. Carefully wipe dry the exterior of the pycnometer.

-

Acclimatize the filled pycnometer in a temperature-controlled water bath set to the desired temperature (25.0 °C) for 20 minutes to ensure thermal equilibrium.

-

Remove the pycnometer, wipe it dry again, and weigh it (record as m₂).

-

Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with Benzaldehyde Dimethyl Acetal.

-

Repeat the process of inserting the stopper, cleaning the exterior, achieving thermal equilibrium in the 25.0 °C water bath, and drying.

-

Weigh the pycnometer filled with the sample (record as m₃).

-

-

Calculation of Sample Density:

-

Calculate the mass of the sample: m_sample = m₃ - m₁.

-

Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m_sample / V

-

Sources

- 1. Benzaldehyde dimethyl acetal [webbook.nist.gov]

- 2. Showing Compound (Dimethoxymethyl)benzene (FDB021246) - FooDB [foodb.ca]

- 3. echemi.com [echemi.com]

- 4. Benzaldehyde dimethyl acetal 99 1125-88-8 [sigmaaldrich.com]

- 5. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Melting point and boiling point of CAS 19932-74-2

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-4-phenyl-1,7-heptanediamide (CAS 19932-74-2)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the melting and boiling points of the chemical compound identified by CAS number 19932-74-2, chemically known as 4-Nitro-4-phenyl-1,7-heptanediamide. Due to the limited availability of direct experimental data for this specific molecule, this guide also outlines methodologies for the computational prediction of these crucial physicochemical properties. An understanding of these parameters is vital for the handling, processing, and application of this compound in research and development settings.

Chemical Identity and Structure

-

CAS Number: 19932-74-2

-

Chemical Name: 4-Nitro-4-phenyl-1,7-heptanediamide

-

Molecular Formula: C₁₃H₁₇N₃O₄

-

Molecular Weight: 279.29 g/mol

-

Chemical Structure:

Caption: Molecular structure of 4-Nitro-4-phenyl-1,7-heptanediamide.

Melting and Boiling Point Data

A comprehensive search of scientific literature and chemical databases for experimentally determined melting and boiling points for 4-Nitro-4-phenyl-1,7-heptanediamide (CAS 19932-74-2) did not yield any specific values. This suggests that these properties may not have been experimentally determined or publicly reported.

The absence of empirical data necessitates a reliance on predictive methods to estimate these crucial physical constants.

Predictive Methodologies for Physicochemical Properties

In the absence of experimental data, computational chemistry tools can provide valuable estimations of melting and boiling points. These predictions are based on the molecule's structure and the principles of quantitative structure-property relationships (QSPR).

Theoretical Basis for Prediction

-

Melting Point: The melting point is influenced by intermolecular forces, molecular symmetry, and the efficiency of crystal packing. For 4-Nitro-4-phenyl-1,7-heptanediamide, the presence of amide groups allows for strong hydrogen bonding, which would be expected to contribute to a relatively high melting point. The nitro group and the phenyl ring also contribute to dipole-dipole interactions and van der Waals forces.

-

Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces in the liquid state. As with the melting point, the hydrogen bonding capacity of the amide groups, along with the polar nitro group, will be significant factors in elevating the boiling point. The molecular weight also plays a crucial role.

Recommended Predictive Models

For researchers requiring estimated values, several software packages and online platforms can be utilized:

-

ACD/Labs Percepta: This platform offers modules for the prediction of a wide range of physicochemical properties, including melting and boiling points, based on a large database of experimental values and sophisticated algorithms.

-

EPI Suite™ (Estimation Programs Interface): Developed by the U.S. Environmental Protection Agency (EPA), this suite of programs can estimate physical and chemical properties of organic compounds.

-

Commercial Quantum Chemistry Software (e.g., Gaussian, Schrödinger): While more computationally intensive, these tools can be used for high-accuracy predictions, particularly when combined with molecular dynamics simulations.

It is imperative for researchers to note that these are in silico estimations and should be treated as such until they can be validated by experimental data.

Experimental Determination of Melting and Boiling Points

For definitive values, experimental determination is essential. The following are standard laboratory protocols for these measurements.

Melting Point Determination

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 4-Nitro-4-phenyl-1,7-heptanediamide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and provides an indication of purity.

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

Given the likely high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is the recommended method for determining the boiling point of 4-Nitro-4-phenyl-1,7-heptanediamide.

Protocol: Vacuum Distillation

-

Apparatus Setup: A micro-distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Vacuum Application: The system is evacuated to a stable, known pressure.

-

Heating: The sample is heated gently and evenly.

-

Observation: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.

-

Nomograph Conversion: The boiling point at the reduced pressure can be converted to the normal boiling point (at 760 mmHg) using a boiling point nomograph.

Synthesis and Purification

While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to note that the final purity of the compound will significantly impact its melting point. The synthesis of 4-Nitro-4-phenyl-1,7-heptanediamide would likely involve a multi-step process, potentially starting from a substituted heptanedioic acid or a related precursor. The final product would require purification, likely through recrystallization, to obtain a sharp melting point.

Conclusion

References

Due to the absence of specific literature for CAS 19932-74-2, this section remains unpopulated. Should experimental data be published, this guide will be updated accordingly.

Structural Characterization of 3-(Dimethoxymethyl)benzaldehyde: A Technical Guide

Executive Summary & Molecular Profile

This guide details the structural verification and physicochemical characterization of 3-(Dimethoxymethyl)benzaldehyde (also referred to as Isophthalaldehyde mono-dimethyl acetal ).

This molecule represents a critical "Janus" intermediate in organic synthesis: it possesses one reactive formyl group (aldehyde) and one protected formyl group (acetal). This dual functionality allows for site-selective transformations—such as Wittig olefinations, reductive aminations, or organometallic additions—at the C1 position while preserving the C3 functionality for later deprotection.

Chemical Identity

| Property | Detail |

| Systematic Name | 3-(Dimethoxymethyl)benzaldehyde |

| Synonyms | Isophthalaldehyde mono-dimethyl acetal; |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| Key Functional Groups | Aldehyde (-CHO), Dimethyl Acetal ( |

| Substitution Pattern | meta-substituted benzene (1,3-disubstituted) |

Synthesis & Purification Context

To characterize this molecule, one must first understand its origin. It is typically synthesized via the acid-catalyzed acetalization of isophthalaldehyde. The challenge lies in the statistical distribution of products: starting material (dialdehyde), the target (mono-acetal), and the byproduct (bis-acetal).

Purification Protocol: Due to the equilibrium nature of acetal formation, the crude mixture requires careful fractionation.

-

Neutralization: The acid catalyst (e.g.,

-TsOH) must be quenched (e.g., with -

Flash Chromatography: Silica gel chromatography is effective but requires a basified mobile phase (1%

in Hexane/EtOAc) to prevent on-column hydrolysis of the acetal.

Reaction Pathway Visualization

The following diagram illustrates the equilibrium challenge and the necessity for precise characterization to distinguish the mono-protected species from the bis-protected impurity.

Figure 1: Stepwise acetalization pathway showing the equilibrium between dialdehyde, mono-acetal (target), and bis-acetal.

Spectroscopic Characterization (The Core)

The definitive proof of structure relies on distinguishing the free aldehyde from the acetal. The following data sets constitute a self-validating confirmation system.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most distinct evidence of mono-protection. You are looking for a 1:1 integral ratio between the aldehyde proton and the acetal methine proton.

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 10.05 | Singlet (s) | 1H | -CHO (Aldehyde) | Highly deshielded due to anisotropy and electronegativity of the carbonyl. |

| 7.95 - 8.05 | Multiplet | 1H | Ar-H2 | Flanked by two electron-withdrawing groups (EWG), though the acetal is less withdrawing than the aldehyde. |

| 7.80 - 7.85 | Doublet (d) | 1H | Ar-H6 | Ortho to aldehyde; deshielded by carbonyl cone. |

| 7.70 - 7.75 | Doublet (d) | 1H | Ar-H4 | Ortho to acetal; less deshielded than H6. |

| 7.50 - 7.60 | Triplet (t) | 1H | Ar-H5 | Meta to both groups. |

| 5.45 | Singlet (s) | 1H | -CH (OMe) | Characteristic acetal methine. Shifts upfield significantly from the aldehyde. |

| 3.35 | Singlet (s) | 6H | -OCH | Methyl groups of the acetal. Must integrate to 6H relative to the 1H aldehyde. |

Critical Quality Attribute (CQA): If the singlet at 10.05 ppm is missing, you have the bis-acetal . If the singlet at 5.45 ppm is missing, you have the starting material .

Carbon-13 NMR ( C NMR)

Carbon NMR confirms the oxidation state of the C1 and C3 carbons.

| Shift ( | Assignment | Structural Significance |

| 192.5 | C=O (Carbonyl) | Diagnostic for free aldehyde. |

| 139.0 - 128.0 | Aromatic Carbons | 6 signals (4 unsubstituted, 2 quaternary). |

| 102.5 | C H(OMe) | The acetal carbon is typically found near 100 ppm, distinct from the carbonyl. |

| 52.8 | -OC H | Methoxy carbons. |

Infrared Spectroscopy (FT-IR)

IR is useful for a rapid "Go/No-Go" check during process monitoring.

-

1700 - 1705 cm

: Strong C=O stretch . (Presence confirms Aldehyde). -

1050 - 1150 cm

: Strong C-O-C stretch . (Presence confirms Ether/Acetal). -

2850 cm

: Fermi resonance of aldehyde C-H (often appears as a doublet with the C-H stretch).

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) or GC-MS is required to confirm the molecular formula and rule out the bis-acetal (

-

Molecular Ion (

): 180 m/z -

Base Peak: Often observed at M-1 (179) or M-31 (149, loss of

). -

Fragmentation Pathway: The acetal group is fragile. Expect loss of methanol (

, mass 32) or methoxy radicals.

Structural Validation Logic Flow

Use the following logic gate to interpret your analytical data and confirm the structure.

Figure 2: Analytical decision tree for validating the mono-acetal structure.

Stability & Handling Protocols

The acetal group is a "masked" aldehyde, stable to basic and nucleophilic conditions but highly labile in acidic aqueous environments .

Storage Requirements

-

Atmosphere: Store under Nitrogen or Argon. Oxygen can oxidize the free aldehyde to a carboxylic acid (

). -

Temperature: 2-8°C.

-

Stabilizers: Commercial samples may contain traces of weak base (e.g.,

) to prevent auto-catalytic hydrolysis by trace acids.

Hydrolysis Test (Self-Validation)

To confirm the reactivity of the acetal group (and thus its identity), a small aliquot can be subjected to a hydrolysis test:

-

Dissolve 5 mg in 0.5 mL Acetone-

. -

Add 1 drop of dilute HCl.

-

Result: The singlet at 5.45 ppm (acetal) should disappear, and the singlet at 10.05 ppm (aldehyde) should double in intensity (relative to the aromatic ring), indicating conversion back to isophthalaldehyde.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (Standard reference for acetal stability and formation conditions).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanisms of carbonyl protection).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Source for NMR shift correlations of acetals vs aldehydes).

-

Organic Chemistry Portal. (n.d.). Acetal Protection.[3] (General procedures for dimethyl acetal formation and stability data).

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination with 3-(Dimethoxymethyl)benzaldehyde

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the reductive amination of 3-(dimethoxymethyl)benzaldehyde. This compound serves as a valuable synthon in pharmaceutical and organic chemistry, where the dimethoxymethyl group acts as a stable, acid-labile protecting group for the aldehyde functionality. These protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step procedures. We will explore the reaction mechanism, key experimental parameters, and specific protocols for the coupling of 3-(dimethoxymethyl)benzaldehyde with various primary and secondary amines using the mild and selective reducing agent, sodium triacetoxyborohydride.

Introduction to Reductive Amination and the Utility of 3-(Dimethoxymethyl)benzaldehyde

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. This method is highly favored in medicinal chemistry for its broad substrate scope and operational simplicity.[1][2]

3-(Dimethoxymethyl)benzaldehyde is a particularly useful substrate for these reactions. The dimethoxymethyl group is a dimethyl acetal of the aldehyde, which serves as a protecting group.[3] This acetal is stable to basic and neutral conditions but can be readily hydrolyzed to the aldehyde under acidic conditions. The use of 3-(dimethoxymethyl)benzaldehyde allows for two primary synthetic strategies:

-

Direct Reductive Amination while Retaining the Acetal: The acetal can be carried through the reductive amination sequence, providing a product that retains the protected aldehyde functionality for subsequent transformations. This is possible with mild reducing agents that do not require harsh acidic conditions.

-

In Situ Deprotection and Reductive Amination: Under controlled acidic conditions, the acetal can be hydrolyzed in situ to generate the aldehyde, which then immediately reacts with the amine present in the mixture.

This guide will focus on the first strategy, leveraging the stability of the acetal in the presence of sodium triacetoxyborohydride, a reagent celebrated for its mildness and selectivity, which makes it compatible with acid-sensitive functional groups like acetals.[4][5]

Core Reaction Mechanism

The reductive amination using sodium triacetoxyborohydride involves a one-pot process where the aldehyde and amine are mixed with the reducing agent. While 3-(dimethoxymethyl)benzaldehyde has its aldehyde functionality protected, trace amounts of acid or water can lead to a low equilibrium concentration of the free aldehyde, which is then trapped by the amine. The reaction proceeds as follows:

-

Equilibrium Formation of Aldehyde (if starting from acetal with acid catalysis): The dimethoxymethyl group can hydrolyze under mildly acidic conditions to release the free benzaldehyde.

-

Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

-

Hydride Reduction: Sodium triacetoxyborohydride, being less reactive than sodium borohydride, selectively reduces the electrophilic iminium ion over the aldehyde. The three acetoxy groups moderate the reactivity of the borohydride, making it a milder and more selective reducing agent.[6][7]

The overall process is a highly efficient method for amine synthesis, often with minimal side product formation.[5]

// Nodes sub [label="3-(Dimethoxymethyl)benzaldehyde\n+ Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; nabh [label="NaBH(OAc)3", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sub -> hemiaminal [label=" Nucleophilic\n Attack"]; hemiaminal -> iminium [label=" - H2O"]; iminium -> product [label=" Hydride\n Transfer"]; nabh -> iminium [style=dashed, arrowhead=tee, color="#5F6368"];

// Invisible nodes for alignment {rank=same; sub; nabh} } .enddot Diagram 1: Generalized workflow for reductive amination.

Key Experimental Considerations

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity for iminium ions over aldehydes and its compatibility with the acetal protecting group.[4][5] Other borohydride reagents may be less effective or lead to side reactions.

-

Solvent: 1,2-Dichloroethane (DCE) is generally the preferred solvent as it often leads to faster reaction times.[4][5] Tetrahydrofuran (THF) is also a suitable alternative.

-

Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.3-1.6 equivalents) is typically used to ensure complete conversion of the aldehyde.[4]

-

Temperature: The reactions are usually carried out at room temperature, highlighting the mildness of the procedure.

-

Work-up: The reaction is typically quenched with an aqueous base, such as saturated sodium bicarbonate solution, to neutralize any remaining acid and decompose the boron-containing byproducts. The product is then extracted with an organic solvent.

Experimental Protocols

Materials and Equipment:

-

3-(Dimethoxymethyl)benzaldehyde

-

Selected primary or secondary amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

General Safety Precautions:

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is moisture-sensitive and should be handled under a dry atmosphere.

Protocol 1: Reductive Amination with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol details the synthesis of N-(3-(dimethoxymethyl)benzyl)benzylamine.

// Nodes start [label="Combine Aldehyde and Benzylamine in DCE", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reductant [label="Add NaBH(OAc)3 portion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stir [label="Stir at Room Temperature (4-16 h)", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Quench with sat. NaHCO3", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Extract with CH2Cl2 or EtOAc", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry organic layer (Na2SO4) and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Column Chromatography (if needed)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_reductant; add_reductant -> stir; stir -> quench; quench -> extract; extract -> dry; dry -> purify; } .enddot Diagram 2: Workflow for Protocol 1.

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3-(dimethoxymethyl)benzaldehyde (1.0 eq).

-

Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Reductive Amination with a Primary Aromatic Amine (e.g., Aniline)

This protocol describes the synthesis of N-(3-(dimethoxymethyl)benzyl)aniline. Aromatic amines are generally less nucleophilic than aliphatic amines, so the reaction may require longer times.

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, combine 3-(dimethoxymethyl)benzaldehyde (1.0 eq) and aniline (1.2 eq) in 1,2-dichloroethane (DCE).

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.6 eq) in one portion.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting materials.

-

Work-up the reaction as described in Protocol 1 (steps 6-9).

Protocol 3: Reductive Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol outlines the synthesis of 4-((3-(dimethoxymethyl)benzyl)morpholine.

Procedure:

-

To a solution of 3-(dimethoxymethyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) in a dry round-bottom flask, add morpholine (1.2 eq).

-

Stir for 20 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the mixture at room temperature for 2-8 hours. Reactions with secondary amines are often faster.

-

Work-up the reaction as described in Protocol 1 (steps 6-9).

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected outcomes for the reductive amination of 3-(dimethoxymethyl)benzaldehyde with various amines. Yields are generally good to excellent, but will vary depending on the specific amine and the purity of the starting materials.

| Entry | Amine | Amine Equivalents | NaBH(OAc)₃ Equivalents | Solvent | Time (h) | Typical Yield |

| 1 | Benzylamine | 1.1 | 1.5 | DCE | 4-16 | >85% |

| 2 | Aniline | 1.2 | 1.6 | DCE | 12-24 | >80% |

| 3 | Morpholine | 1.2 | 1.5 | DCE | 2-8 | >90% |

| 4 | n-Butylamine | 1.1 | 1.5 | THF | 6-18 | >85% |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction does not go to completion, a small additional portion of sodium triacetoxyborohydride can be added. Ensure all reagents are dry, as water can hydrolyze the reducing agent.

-

Formation of Dialkylation Product: When using primary amines, there is a possibility of forming the tertiary amine by reaction of the secondary amine product with another molecule of the aldehyde. Using a slight excess of the primary amine can sometimes suppress this. Alternatively, a stepwise procedure where the imine is pre-formed and then reduced can be employed.[4][5]

-

Acetal Deprotection: If significant deprotection of the dimethoxymethyl group is observed, ensure that no strong acids are present in the reaction mixture. The reaction should be performed under neutral or very weakly acidic conditions.

-

Purification: The basic amine products can often be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with 1M NaOH) and the product is re-extracted into an organic solvent. This can be an effective alternative to column chromatography.

Conclusion

The reductive amination of 3-(dimethoxymethyl)benzaldehyde using sodium triacetoxyborohydride is a mild, efficient, and versatile method for the synthesis of a variety of secondary and tertiary amines. The protocols provided herein are robust and can be adapted to a wide range of amine substrates. The stability of the dimethoxymethyl group under these conditions allows for the synthesis of complex molecules where this functionality can be used for further synthetic manipulations. These application notes should serve as a valuable resource for chemists in both academic and industrial settings.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed. [Link]

-

Vertex AI Search. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

-

The Organic Synthesis Archive. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

-

Stoltz, B. M. (n.d.). Supporting Information: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. [Link]

-

PubChem. (n.d.). Benzaldehyde dimethyl acetal. [Link]

-

CAS. (n.d.). Benzaldehyde dimethyl acetal. [Link]

-

Royal Society of Chemistry. (n.d.). The Role of Benzaldehyde Dimethyl Acetal in Modern Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. [Link]

-

Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

-

ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]

-

PMC. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

-

The Role of Benzaldehyde Dimethyl Acetal in Modern Organic Synthesis. (n.d.). [Link]

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

-

Blog. (2025). How does benzaldehyde react with amines?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using Mono-Protected Dialdehydes

Introduction: The Duality of Dialdehydes in Drug Synthesis

Symmetrical dialdehydes, such as glutaraldehyde and succinaldehyde, represent a unique class of building blocks in organic synthesis. Their two equivalent reactive carbonyl groups offer the potential for constructing complex molecular architectures, particularly heterocyclic scaffolds common in pharmaceuticals. However, this very symmetry poses a significant challenge: achieving selective monofunctionalization is often difficult, leading to undesired symmetrical additions and polymerization.[1] The strategic implementation of a mono-protection strategy elegantly circumvents this issue. By temporarily masking one aldehyde, we unlock the ability to perform selective chemistry on the remaining free aldehyde, effectively transforming a symmetrical molecule into a versatile, bifunctional synthon.